molecular formula C9H6BrNO2 B7910837 6-bromo-2-hydroxy-1H-quinolin-4-one

6-bromo-2-hydroxy-1H-quinolin-4-one

Cat. No.: B7910837
M. Wt: 240.05 g/mol
InChI Key: DQFPMEMMMGZBKU-UHFFFAOYSA-N
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Description

The compound identified as “6-bromo-2-hydroxy-1H-quinolin-4-one” is a chemical entity with unique properties and applications. It is important to understand its structure, synthesis, reactions, and applications to fully appreciate its significance in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-2-hydroxy-1H-quinolin-4-one involves specific chemical reactions and conditions. While detailed synthetic routes are proprietary and often protected by patents, general methods include the use of specific reagents and catalysts under controlled conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. These methods are optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-bromo-2-hydroxy-1H-quinolin-4-one undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can vary widely, ranging from simple derivatives to complex molecular structures.

Scientific Research Applications

6-bromo-2-hydroxy-1H-quinolin-4-one has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: It plays a role in biological studies, particularly in understanding molecular interactions and pathways.

    Medicine: this compound is investigated for its potential therapeutic effects and applications in drug development.

    Industry: It is utilized in industrial processes, including the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-bromo-2-hydroxy-1H-quinolin-4-one involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets, leading to changes in cellular processes and functions. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-bromo-2-hydroxy-1H-quinolin-4-one include other chemical entities with comparable structures and properties. These compounds may share similar functional groups or molecular frameworks.

Uniqueness

This compound is unique due to its specific chemical structure and the resulting properties. Its distinct reactivity and applications set it apart from other similar compounds, making it valuable in various scientific and industrial contexts.

Conclusion

This compound is a versatile and significant compound with a wide range of applications in chemistry, biology, medicine, and industry. Understanding its synthesis, reactions, and mechanisms of action is crucial for leveraging its full potential in scientific research and industrial applications.

Properties

IUPAC Name

6-bromo-2-hydroxy-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO2/c10-5-1-2-7-6(3-5)8(12)4-9(13)11-7/h1-4H,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQFPMEMMMGZBKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=O)C=C(N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=C1Br)C(=O)C=C(N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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